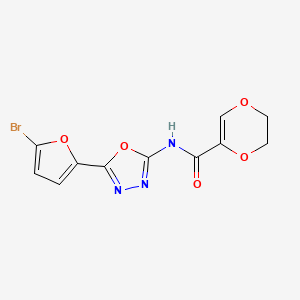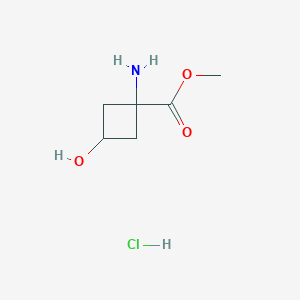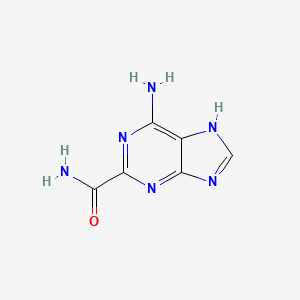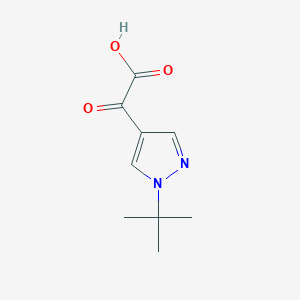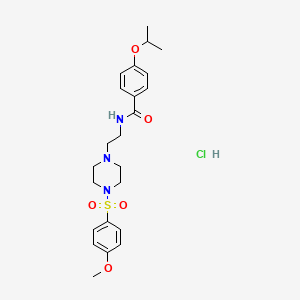
4-isopropoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-isopropoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds known for their interactions with various receptors in the central nervous system (CNS). While the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperazine, methoxybenzamide, and sulfonyl groups are common in the literature for CNS agents, suggesting potential pharmacological activities.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a piperazine moiety attached to a benzamide fragment. For instance, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with high affinity for dopamine D4 receptors, was achieved by attaching a terminal benzamide fragment to a 1-aryl-4-alkylpiperazine structure . This suggests that the synthesis of the compound would likely follow a similar pathway, involving the formation of a piperazine ring, followed by the introduction of the isopropoxy and methoxyphenylsulfonyl groups to the core structure.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are known to influence binding affinity and selectivity to CNS receptors. The piperazine ring is a common feature in CNS-active drugs and is known to contribute to the affinity for serotonin and dopamine receptors . The methoxybenzamide moiety is another recurring structure in CNS agents, which could be involved in receptor binding and selectivity . The sulfonyl group, often found in drug molecules, could enhance the compound's metabolic stability or alter its pharmacokinetic properties.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The isopropoxy group could potentially undergo dealkylation under certain metabolic conditions. The sulfonyl group might be involved in displacement reactions or could be modified chemically to alter the compound's properties. The piperazine ring could be subject to N-alkylation or acylation, as seen in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxy and isopropoxy groups suggests that the compound would have some degree of lipophilicity, which is important for CNS penetration. The piperazine ring could impart basicity to the molecule, affecting its solubility and distribution. The benzamide fragment could contribute to the molecule's overall rigidity, which can influence its binding to biological targets .
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
This compound has been synthesized and evaluated for its pharmacological properties, particularly as a selective serotonin 4 receptor agonist. Studies have demonstrated its potential in accelerating gastric emptying and increasing the frequency of defecation, suggesting its utility as a novel prokinetic agent with reduced side effects due to its selectivity for the serotonin 4 receptor. Such agents are effective on both the upper and lower gastrointestinal tract, indicating its significant applications in gastrointestinal motility disorders (Sonda et al., 2004).
Antimicrobial Activities
The compound's derivatives have been synthesized and screened for antimicrobial activities. Some derivatives have shown good or moderate activities against test microorganisms, highlighting its potential in developing new antimicrobial agents. This underscores its importance in addressing the growing concern of antimicrobial resistance and the need for novel antimicrobials (Bektaş et al., 2007).
In Vitro Oxidative Metabolism
Research into the compound's oxidative metabolism using human liver microsomes and recombinant enzymes has provided insights into its metabolic pathways. Understanding the metabolic fate of such compounds is crucial for predicting their behavior in the human body, potential interactions with other substances, and their overall safety and efficacy profile (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S.ClH/c1-18(2)31-21-6-4-19(5-7-21)23(27)24-12-13-25-14-16-26(17-15-25)32(28,29)22-10-8-20(30-3)9-11-22;/h4-11,18H,12-17H2,1-3H3,(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKUIFKYYEFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2554056.png)

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2554059.png)
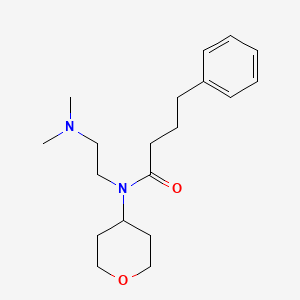

![3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2554063.png)
![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)
![6-Ethyl-5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2554070.png)
![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2554072.png)
